molecular formula C17H13NO2 B15163109 1,5-Azulenedione, 3-[(4-methylphenyl)amino]- CAS No. 161467-17-0

1,5-Azulenedione, 3-[(4-methylphenyl)amino]-

Katalognummer: B15163109
CAS-Nummer: 161467-17-0
Molekulargewicht: 263.29 g/mol
InChI-Schlüssel: MYDZCUIJLGAFHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Azulenedione, 3-[(4-methylphenyl)amino]- is a chemical compound that belongs to the class of azulene derivatives Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color, which is unusual for hydrocarbons

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Azulenedione, 3-[(4-methylphenyl)amino]- typically involves the reaction of azulene derivatives with appropriate amines. One common method includes the condensation of azulene-1,5-dione with 4-methylaniline under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Azulenedione, 3-[(4-methylphenyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially changing its reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while substitution reactions can introduce various functional groups to the amino moiety.

Wissenschaftliche Forschungsanwendungen

1,5-Azulenedione, 3-[(4-methylphenyl)amino]- has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other complex organic molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: It is used in the development of dyes and pigments due to its vibrant color and stability.

Wirkmechanismus

The mechanism of action of 1,5-Azulenedione, 3-[(4-methylphenyl)amino]- involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,5-Azulenedione: The parent compound without the amino substitution.

    3-[(4-methylphenyl)amino]azulene: A similar compound with a different substitution pattern.

    Azulene derivatives: Various derivatives with different functional groups attached to the azulene core.

Uniqueness

1,5-Azulenedione, 3-[(4-methylphenyl)amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other azulene derivatives may not be suitable.

Eigenschaften

CAS-Nummer

161467-17-0

Molekularformel

C17H13NO2

Molekulargewicht

263.29 g/mol

IUPAC-Name

3-(4-methylanilino)azulene-1,5-dione

InChI

InChI=1S/C17H13NO2/c1-11-5-7-12(8-6-11)18-16-10-17(20)14-4-2-3-13(19)9-15(14)16/h2-10,18H,1H3

InChI-Schlüssel

MYDZCUIJLGAFHG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)NC2=CC(=O)C3=CC=CC(=O)C=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.